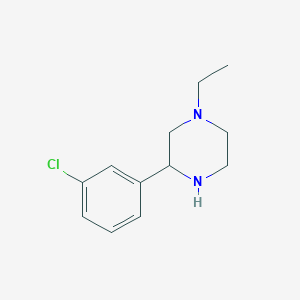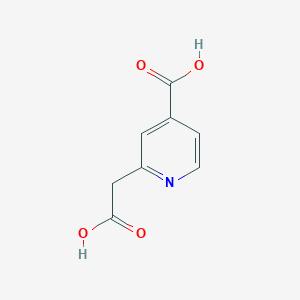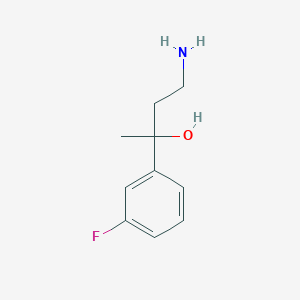![molecular formula C10H14N2O2 B13224044 2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylimidazole with a suitable pyridine derivative in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it can interact with DNA or proteins, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Methyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-9(10(13)14)12-6-4-3-5-8(12)11-7/h2-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
YEXCXFNFOAKESI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N2CCCCC2=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


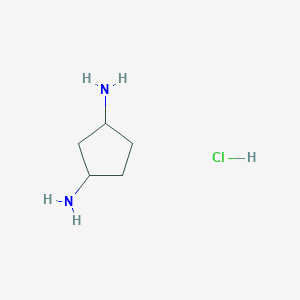
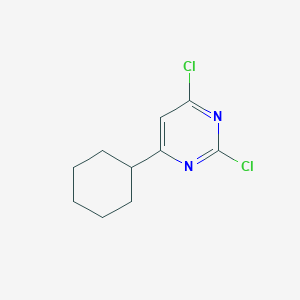

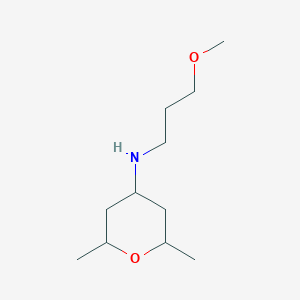




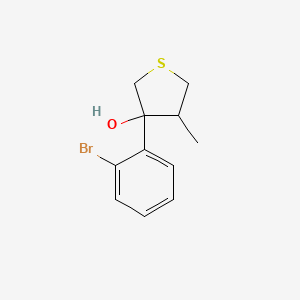
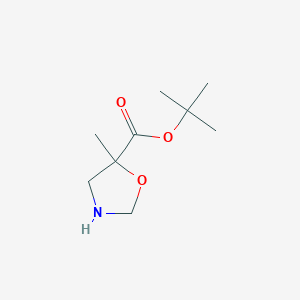
![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine](/img/structure/B13224017.png)
